molecular formula C9H8FNO4 B8140514 Methyl 5-fluoro-4-methyl-2-nitrobenzoate

Methyl 5-fluoro-4-methyl-2-nitrobenzoate

Cat. No.: B8140514
M. Wt: 213.16 g/mol
InChI Key: QEEMLDCQRNZRCH-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-4-methyl-2-nitrobenzoate is an organic compound with the molecular formula C9H8FNO4 It is a derivative of benzoic acid, featuring a nitro group, a fluorine atom, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-4-methyl-2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 4-methylbenzoate to introduce the nitro group, followed by fluorination to add the fluorine atom. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and a fluorinating agent such as Selectfluor for the fluorination step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-4-methyl-2-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Reduction: Methyl 5-amino-4-methyl-2-nitrobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 5-fluoro-4-methyl-2-nitrobenzoic acid.

Scientific Research Applications

Methyl 5-fluoro-4-methyl-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-4-methyl-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. The fluorine atom can influence the compound’s lipophilicity and metabolic stability, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both a fluorine atom and a nitro group makes it a versatile intermediate for various chemical transformations.

Properties

IUPAC Name

methyl 5-fluoro-4-methyl-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-5-3-8(11(13)14)6(4-7(5)10)9(12)15-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEEMLDCQRNZRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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